Yttrium hexafluoroacetylacetonate dihydrate is a coordination compound of yttrium, characterized by its complex structure and unique properties. The chemical formula for this compound is with a molecular weight of approximately 746.09 g/mol. It typically appears as a white powder or crystalline solid and has a melting point ranging from 128 to 130 °C . This compound is notable for its high stability and solubility in organic solvents, which makes it useful in various applications, particularly in materials science and coordination chemistry.
Yttrium hexafluoroacetylacetonate dihydrate serves as a precursor for the synthesis of various yttrium-containing materials. These materials possess interesting properties that make them valuable for research in areas like:
The thermal decomposition of Y(C5HF6O2)3·2H2O yields high-purity yttrium oxide (Y2O3) nanoparticles. These nanoparticles can be further processed to create thin films, ceramics, or other desired materials.
Yttrium hexafluoroacetylacetonate dihydrate can be used as a Lewis acid catalyst in organic reactions. Lewis acids are electron pair acceptors, and they can activate various reaction processes. Research explores the potential of this compound as a catalyst for:
The presence of the yttrium ion (Y3+) and the hexafluoroacetylacetonate ligand (C5HF6O2-) contribute to the catalytic properties of the complex.
Yttrium hexafluoroacetylacetonate dihydrate finds use as a standard material for certain analytical techniques. For instance, it can be employed in:
The synthesis of yttrium hexafluoroacetylacetonate dihydrate typically involves the following methods:
Yttrium hexafluoroacetylacetonate dihydrate has several notable applications:
Interaction studies involving yttrium hexafluoroacetylacetonate dihydrate focus on its behavior in different environments:
Yttrium hexafluoroacetylacetonate dihydrate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Yttrium(III) acetylacetonate | C15H21O6Y | Less fluorinated; different solvent interactions |
Yttrium(III) trifluoroacetylacetonate | C15H12F3O4Y | Contains trifluoromethyl groups; distinct reactivity |
Yttrium(III) hexafluoropropanoyl-acetonate | C15H12F6O4Y | Higher fluorination; different stability profile |
Yttrium(III) chloride | YCl3 | Simple salt; lacks complexation properties |
Yttrium hexafluoroacetylacetonate dihydrate stands out due to its high fluorination level, which enhances its reactivity and stability compared to less fluorinated analogs. Its unique structural characteristics make it particularly valuable in specialized applications within materials science and catalysis.
Solvothermal synthesis represents the predominant methodology for the preparation of yttrium hexafluoroacetylacetonate dihydrate complexes [1] [2] [3]. The foundational approach involves the dissolution of yttrium chloride heptahydrate and hexafluoroacetylacetone in suitable organic solvents under controlled temperature and pressure conditions [1] [4]. The mechanochemical synthesis protocol typically utilizes sodium carbonate monohydrate as a deprotonating agent, which is ground into a fine powder to maximize surface area before the addition of liquid hexafluoroacetylacetone [1] [4].
The solvothermal reaction proceeds through a two-step mechanism where sodium hexafluoroacetylacetonate is first generated in situ, followed by the addition of yttrium chloride heptahydrate [1] [5]. The reaction mixture is subsequently heated to temperatures ranging from 80 degrees Celsius to 220 degrees Celsius under autogenous pressure in sealed autoclaves [3] [6]. The typical reaction conditions involve maintaining the temperature at 120 degrees Celsius for approximately 2 days in acetonitrile-water solvent systems [7].
Ball-milling experiments have demonstrated enhanced control over the synthesis process, with optimal conditions involving 500 revolutions per minute for 60 minutes [1] [4]. The mechanochemical approach offers environmental advantages over traditional solution-based methods while maintaining comparable yields [1]. The crude reaction products are typically extracted using diethyl ether and concentrated to form crystalline materials [1] [4].
Table 1: Optimized Solvothermal Synthesis Parameters for Yttrium Hexafluoroacetylacetonate Dihydrate
Parameter | Value | Reference |
---|---|---|
Temperature | 120°C | [7] |
Reaction Time | 2 days | [7] |
Pressure | Autogenous | [3] |
Solvent System | Acetonitrile-Water | [7] |
Ball-milling Speed | 500 rpm | [1] |
Ball-milling Duration | 60 minutes | [1] |
Single-crystal growth of yttrium hexafluoroacetylacetonate dihydrate requires precise control of crystallization conditions to obtain high-quality specimens suitable for structural analysis [8] [9]. The crystallization process typically involves slow evaporation of concentrated solutions in organic solvents or controlled cooling of saturated solutions [7] [10].
Crystallographic analysis reveals that yttrium hexafluoroacetylacetonate complexes typically adopt monoclinic crystal systems with the P21/n space group [8]. The yttrium ion exhibits a coordination number of 8 with square antiprism stereochemistry, where the coordination sphere comprises 8 oxygen atoms arising from hexafluoroacetylacetonate ligands [8]. The yttrium-oxygen bond distances vary between 2.310 and 2.361 Angstroms in related tetrakis complexes [8].
The dihydrate form exhibits distinct structural features compared to anhydrous variants, with water molecules occupying specific coordination sites [11] [12]. The molecular weight of the dihydrate form is 746.09 grams per mole, with the empirical formula Yttrium(C₅HF₆O₂)₃·2H₂O [11] [12]. Crystal structure determination through X-ray diffraction provides detailed geometric parameters including bond lengths, bond angles, and intermolecular interactions [8].
Table 2: Crystallographic Data for Yttrium Hexafluoroacetylacetonate Dihydrate
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 746.09 g/mol | [11] [12] |
Crystal System | Monoclinic | [8] |
Space Group | P21/n | [8] |
Coordination Number | 8 | [8] |
Y-O Bond Length Range | 2.310-2.361 Å | [8] |
Melting Point | 128-130°C | [11] [12] |
Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of yttrium hexafluoroacetylacetonate dihydrate [13] [14]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the complex structure [13]. The hexafluoroacetylacetonate ligands display strong absorption peaks associated with carbon-fluorine stretching vibrations in the 1200-1300 wavenumber region [14].
The carbonyl stretching vibrations of the beta-diketonate ligands appear as intense bands in the 1600-1700 wavenumber range [13] [14]. Water molecules in the dihydrate form contribute characteristic broad absorption bands around 3400 wavenumbers corresponding to hydroxyl stretching vibrations [13]. The coordination of hexafluoroacetylacetonate ligands to the yttrium center results in shifts of the vibrational frequencies compared to the free ligand [14].
Metal-oxygen stretching vibrations typically appear in the lower frequency region between 400-600 wavenumbers [7]. The presence of multiple hexafluoroacetylacetonate ligands generates complex fingerprint patterns in the 800-1500 wavenumber region [13] [14]. Fluorine-containing functional groups exhibit distinctive vibrational signatures that facilitate structural identification [14].
Table 3: Characteristic Infrared Absorption Bands for Yttrium Hexafluoroacetylacetonate Dihydrate
Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
O-H Stretch | ~3400 | Water molecules | [13] |
C=O Stretch | 1600-1700 | Beta-diketonate | [13] [14] |
C-F Stretch | 1200-1300 | Hexafluoro groups | [14] |
Y-O Stretch | 400-600 | Metal-ligand | [7] |
Nuclear magnetic resonance spectroscopy employing multiple nuclei provides comprehensive structural information for yttrium hexafluoroacetylacetonate dihydrate [15] [16] [17]. Proton nuclear magnetic resonance reveals signals corresponding to the beta-diketonate protons and coordinated water molecules [18]. The chemical shifts of protons in hexafluoroacetylacetonate ligands are influenced by the electron-withdrawing effects of fluorine atoms [19].
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity due to the 100 percent natural abundance and high gyromagnetic ratio of fluorine-19 [15] [20]. The hexafluoroacetylacetonate ligands exhibit characteristic fluorine chemical shifts in the range of -70 to -80 parts per million [15]. The fluorine spectra display sharp resonances with coupling patterns that provide detailed information about the ligand environment [15] [20].
Yttrium-89 nuclear magnetic resonance represents a powerful technique for probing the metal center environment [16] [17] [21]. The yttrium-89 nucleus possesses favorable nuclear magnetic resonance properties including 100 percent natural abundance and a nuclear spin of one-half [16] [17]. Chemical shifts for yttrium complexes with polyaminocarboxylate ligands span a range of approximately 270 parts per million [17]. The coordination environment significantly influences the yttrium-89 chemical shift, with eight-coordinate complexes typically exhibiting more deshielded resonances [17] [21].
Table 4: Nuclear Magnetic Resonance Chemical Shift Ranges for Yttrium Hexafluoroacetylacetonate Dihydrate
Nucleus | Chemical Shift Range (ppm) | Reference Compound | Reference |
---|---|---|---|
¹H | 1.0-8.0 | Tetramethylsilane | [18] |
¹⁹F | -70 to -80 | Trichlorofluoromethane | [15] |
⁸⁹Y | 70-340 | Yttrium nitrate | [17] [21] |
Mass spectrometry provides detailed information about the molecular ion and fragmentation pathways of yttrium hexafluoroacetylacetonate dihydrate [22] [23]. The molecular ion peak appears at mass-to-charge ratio 746, corresponding to the intact dihydrate complex [23]. Electron impact ionization generates characteristic fragmentation patterns through systematic loss of hexafluoroacetylacetonate ligands [22].
The primary fragmentation pathway involves sequential loss of beta-diketonate ligands, forming reactive yttrium-containing species [24] [22]. Fast atom bombardment mass spectrometry reveals the formation of dimeric species and aggregates under specific ionization conditions [24]. The high thermal stability of yttrium hexafluoroacetylacetonate complexes is evident from the presence of molecular ion peaks in both electron impact and fast atom bombardment spectra [24] [22].
Fragmentation studies demonstrate that the major decomposition processes occur simultaneously, involving loss of one and two beta-diketonate units [24]. The resulting reactive species subsequently undergo secondary reactions to form polynuclear aggregates [24]. Mass spectrometric analysis provides valuable information for understanding thermal decomposition mechanisms and volatility characteristics [24] [22].
Table 5: Major Fragmentation Pathways for Yttrium Hexafluoroacetylacetonate Dihydrate
Fragment Ion | m/z | Loss | Relative Intensity | Reference |
---|---|---|---|---|
[M]⁺ | 746 | - | Medium | [23] |
[M-H₂O]⁺ | 728 | H₂O | Low | [23] |
[M-2H₂O]⁺ | 710 | 2H₂O | Medium | [23] |
[M-L]⁺ | 537 | hfac ligand | High | [24] [22] |
[M-2L]⁺ | 328 | 2 hfac ligands | High | [24] [22] |